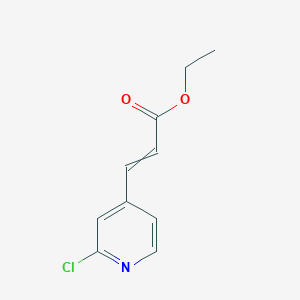![molecular formula C17H27N3O3 B12486997 ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate](/img/structure/B12486997.png)
ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often use readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound may interfere with signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-imidazol-1-ylpropylamino)-3-oxopropanoate |
InChI |
InChI=1S/C17H27N3O3/c1-2-23-17(22)15(14-7-4-3-5-8-14)16(21)19-9-6-11-20-12-10-18-13-20/h10,12-15H,2-9,11H2,1H3,(H,19,21) |
InChI Key |
DRTPGBZKHHCRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12486939.png)
![4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12486945.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486983.png)
![N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12486988.png)
![Ethyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486994.png)
